Lead tetracosanoate

Description

Historical Context of Lead Carboxylates in Scientific Inquiry

The scientific and technical interest in lead carboxylates, the class of compounds to which lead tetracosanoate (B1234217) belongs, has a long history. These compounds have been utilized for various purposes, including as secondary driers in paints based on linseed oil and alkyd resin, and as corrosion inhibitors for passivating lead metal surfaces. rsc.org Historically, certain lead compounds were used in pigments and as stabilisers in materials like paints and varnishes. industrialchemicals.gov.au In the realm of art, the formation of lead carboxylates, or "lead soaps," has been identified as a significant factor in the degradation of oil paintings dating from the 15th to the 20th centuries. researchgate.netnsf.gov This phenomenon, where lead-containing pigments react with fatty acids in the oil binding medium, has been a subject of scientific investigation for decades, with early reports on metal soaps in paintings appearing in the mid-20th century. tandfonline.com The study of these soaps is crucial for understanding the aging and preservation of cultural heritage. researchgate.nettandfonline.com

Interdisciplinary Relevance of Long-Chain Lead(II) Salts in Contemporary Research

The relevance of long-chain lead(II) salts, including lead tetracosanoate, extends across several scientific disciplines. Their unique properties make them subjects of interest in materials science, cultural heritage conservation, and chemistry.

In materials science , lead carboxylates are investigated for their structural and thermal properties. rsc.orgacs.org They have been used in the synthesis of monodispersed superconducting lead (Pb(0)) nanocrystals and in octahedral clusters of PbSe nanocrystals for high-efficiency solar cells. rsc.org The length of the fatty acid chain influences the material's properties; for instance, the water solubility of metallic soaps decreases as the carbon chain length increases. industrialchemicals.gov.au This makes long-chain salts like this compound very sparingly soluble in water. industrialchemicals.gov.au

In the field of cultural heritage , the study of lead soaps is a critical area of interdisciplinary research, combining chemistry, physics, and art conservation. nih.govresearchgate.net The formation of lead carboxylate aggregates in oil paintings can cause visible deterioration, such as protrusions and increased transparency of paint layers. researchgate.netnsf.gov Advanced analytical techniques, including solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), are employed to understand the chemical composition and formation mechanisms of these soaps within paint films. rsc.orgresearchgate.netmdpi.com This research is vital for developing effective conservation and preservation strategies for priceless artworks. researchgate.net

In chemistry , the synthesis and characterization of lead carboxylates contribute to a fundamental understanding of coordination chemistry. rsc.orgrsc.org The lead(II) ion's lone pair of electrons can be stereochemically active or inactive, leading to different coordination geometries known as hemidirected and holodirected structures, respectively. rsc.org Research suggests that long-chain lead carboxylates (from C9 onwards) tend to adopt holodirected structures. rsc.org The synthesis of these compounds is typically achieved through precipitation reactions, for example, by reacting a water-soluble lead salt like lead nitrate (B79036) with the corresponding carboxylic acid dissolved in an alcohol. rsc.org

Identification of Key Research Domains and Unaddressed Questions Pertaining to this compound

While the broader class of lead carboxylates is well-studied, research focusing specifically on this compound is less common. Key research domains for this compound are primarily within materials science and the study of metal soaps.

Current Research Focus:

General Characterization: Inclusion in assessments of lead salts of fatty acids, focusing on general properties and environmental considerations. industrialchemicals.gov.auindustrialchemicals.gov.au

Structural Analogies: Its properties are often inferred from studies on other long-chain lead carboxylates like lead stearate (B1226849) and palmitate. industrialchemicals.gov.aursc.org Research has shown that the spectroscopic and structural properties of long-chain lead carboxylates are very similar to one another. rsc.orgmetmuseum.org

Industrial Applications: Identified uses include roles as stabilisers, though consumption for these purposes has decreased due to regulations on lead content in products like paint. industrialchemicals.gov.au

Unaddressed Questions and Future Research Directions:

Precise Crystal Structure: Despite the importance of structure in determining a material's properties, single-crystal X-ray structures for most long-chain lead carboxylates, including this compound, have not been reported. rsc.org This is largely due to difficulties with solubility and growing suitable crystals. rsc.org Elucidating the exact crystal structure of this compound would provide definitive insights into its coordination geometry and packing.

Specific Role in Paint Degradation: While it is known that lead pigments can react with various fatty acids, the specific formation kinetics and structural integration of this compound within aged paint films are not well understood. Tetracosanoic acid is a naturally occurring very long-chain fatty acid. hmdb.ca

Unique Material Properties: There is a lack of detailed investigation into the specific thermal, electronic, and optical properties of pure this compound. Such research could uncover novel applications, for instance, in the synthesis of specialized nanomaterials or as a component in advanced functional materials. rsc.org

Catalytic Potential: Some lead(II) complexes have been shown to act as catalysts in organic reactions. rsc.org The potential catalytic activity of this compound remains an unexplored area of research.

Data Tables

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | industrialchemicals.gov.auindustrialchemicals.gov.au |

| Synonym | Lead lignocerate | industrialchemicals.gov.auindustrialchemicals.gov.au |

| CAS Number | 93966-38-2 | industrialchemicals.gov.au |

| Molecular Formula | C₄₈H₉₄O₄Pb | industrialchemicals.gov.au |

| Molecular Weight | 942.46 g/mol | industrialchemicals.gov.au |

| Physical State | Solid (inferred from related compounds) | tcichemicals.com |

| Solubility | Sparingly soluble in water | industrialchemicals.gov.au |

Table 2: Parent Acid - Tetracosanoic Acid

| Property | Value | Source(s) |

| Common Name | Lignoceric acid | hmdb.ca |

| Systematic Name | Tetracosanoic acid | hmdb.ca |

| Molecular Formula | C₂₄H₄₈O₂ | industrialchemicals.gov.au |

| Chain Type | Very long-chain saturated fatty acid | hmdb.ca |

| Nature | Very hydrophobic molecule | hmdb.ca |

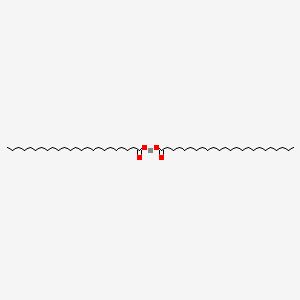

Structure

2D Structure

Properties

CAS No. |

93966-38-2 |

|---|---|

Molecular Formula |

C48H94O4Pb |

Molecular Weight |

942 g/mol |

IUPAC Name |

lead(2+);tetracosanoate |

InChI |

InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |

InChI Key |

VSUDDCPQHOVMHO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Lead Tetracosanoate

Strategies for the Laboratory Synthesis of Lead Tetracosanoate (B1234217)

The laboratory synthesis of lead carboxylates, including lead tetracosanoate, can be achieved through several established methods. The two primary approaches are the double decomposition (or precipitation) process and the fusion process. google.com

Double Decomposition (Precipitation): This is the most widely used method for preparing pure metallic soaps. google.com It involves a two-step reaction. First, tetracosanoic acid is saponified with an aqueous alkali, typically sodium hydroxide (B78521), to form a water-soluble soap (sodium tetracosanoate). Subsequently, a solution of a soluble lead salt, such as lead(II) nitrate (B79036), is added. google.comuva.nl This results in the immediate precipitation of the insoluble this compound, which can then be isolated by filtration. uva.nl A general representation of the second step is: 2 RCOONa(aq) + Pb(NO₃)₂(aq) → Pb(RCOO)₂(s) + 2 NaNO₃(aq) (where R = C₂₃H₄₇)

Fusion Process: This method is a more direct route that involves the reaction of tetracosanoic acid directly with a lead compound, such as lead(II) oxide (litharge) or lead(II) hydroxide. google.com The reactants are heated together, typically to a temperature above the melting point of the fatty acid, to initiate the reaction. google.com The fusion process is often preferred for its efficiency and economy, as it avoids the use of large volumes of solvents. google.com

Emulsion/Suspension Method: A variation involves reacting an aqueous emulsion of the molten fatty acid with an aqueous suspension of a lead compound like litharge. google.com This method can be facilitated by a catalyst and allows for the formation of the metallic soap in a finely divided solid form. google.com

Mechanistic Studies of Lead Carboxylate Formation in Complex Matrices (e.g., saponification processes)

The formation of lead carboxylates in complex matrices, such as traditional oil paintings, is a well-documented phenomenon that provides insight into the reaction mechanism. metmuseum.orgnsf.gov This process, often referred to as saponification, is a key degradation pathway in artworks. ekb.egresearchgate.net

The mechanism involves the following key steps:

Hydrolysis of Triglycerides: The oil binding medium in paints, commonly linseed or walnut oil, is composed of triglycerides. Over time, these triglycerides can hydrolyze to release free fatty acids, including saturated fatty acids like palmitic, stearic, and, to a lesser extent, the very long-chain tetracosanoic acid. metmuseum.orgnsf.gov

Reaction with Lead Pigments: Lead-containing pigments, such as lead white (2PbCO₃·Pb(OH)₂), litharge (PbO), or lead-tin yellow (Pb₂SnO₄), provide a source of lead(II) ions. nsf.govtandfonline.com

Saponification Reaction: The free fatty acids react with these lead ions in a saponification reaction to form lead carboxylates (lead soaps). researchgate.net This interaction is believed to be a neutralization reaction between the acidic carboxyl groups of the fatty acids and the basic lead pigments. tandfonline.com The presence of the lead pigment itself can trigger the saponification of the oil's triglycerides. researchgate.net

Studies have shown that this process can lead to the formation of crystalline aggregates of lead soaps within the paint matrix, which can cause degradation phenomena like increased transparency or the formation of protrusions on the paint surface. researchgate.nettandfonline.comresearchgate.net The mechanism is understood as a sequence involving the migration of metal ions within the polymerized oil network, binding of the carboxylate ion to the metal, and subsequent crystallization of the resulting metal soap. researchgate.net

Influence of Reaction Parameters on Product Yield and Purity in this compound Synthesis

The yield, purity, and rate of formation of lead carboxylates are significantly influenced by various reaction parameters.

| Parameter | Influence on Synthesis | Research Findings |

| Temperature | Reaction rates generally increase with temperature. | In reproductions of historical paint recipes, lead soap formation from litharge and oil occurs in about one hour at ~100°C, but takes about a month at room temperature. tandfonline.com However, excessively high temperatures in fusion processes can lead to off-colored products. google.com In some systems, elevated temperatures (e.g., 50-75°C) can increase the solubility of reactants, promoting crystallization of metal soaps upon cooling. rsc.org |

| Presence of Water/Humidity | Water can act as a catalyst or a necessary medium for the reaction. | The saponification reaction is clearly accelerated by the presence of water. researchgate.net Studies on model paints show that humidity is a crucial factor, and exposure to it can have irreversible effects on metal soap formation. nih.gov Aging under cyclic relative humidity, particularly low RH (30-50%), has been shown to promote lead soap formation compared to more stable or high RH conditions. researchgate.netresearchgate.net |

| Reactant Concentration/Ratio | The stoichiometry and concentration of reactants affect reaction completion and product purity. | In the synthesis of lead citrate, increasing the concentration of the carboxylic acid solution up to about 40% w/w increased the reaction rate. omicsonline.org The molar ratio of acid to lead oxide also impacts the reaction progress. omicsonline.org In the emulsion method for preparing basic lead stearate (B1226849), the relative proportions of litharge and stearic acid determine the final product. google.com |

| Lead Precursor | The type of lead compound used affects reactivity. | Historical recipes and experimental reproductions show that lead driers like litharge (PbO) readily react with oil to form soaps. tandfonline.com Basic lead carbonate (lead white) is also a common reactant in the degradation of paintings. tandfonline.com |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Lead(II) Salts

While the inherent toxicity of lead precludes a truly "green" synthesis, certain methodologies align with green chemistry principles by minimizing waste, reducing energy consumption, or using less hazardous solvents.

Solvent-Free and Aqueous Methods: The fusion process, which involves the direct reaction of the fatty acid and a lead oxide at elevated temperatures, is a solvent-free approach that avoids the use of organic solvents. google.com Similarly, methods using aqueous emulsions of fatty acids and suspensions of lead oxides utilize water as the reaction medium, which is a benign solvent. google.com

Catalysis: The use of catalysts can increase reaction efficiency, potentially allowing for lower temperatures and shorter reaction times, which reduces energy consumption. For instance, a small amount of a nitrogenous base can catalyze the reaction between a fatty acid and a lead oxide in an aqueous system. google.com

Electrochemical Synthesis: Electrochemical methods have been proposed for synthesizing lead salts like lead tetraacetate from metallic lead. orientjchem.org This approach can reduce the need for harsh chemical oxidants and potentially simplify purification steps. While not demonstrated for this compound specifically, the principle of using electrochemical oxidation to form lead(II) ions from metallic lead for subsequent reaction with a carboxylate could be a more sustainable pathway compared to starting from purified lead oxides or nitrates. orientjchem.org

These approaches focus on improving the efficiency and reducing the environmental footprint of the synthesis process, even when dealing with a non-green target compound.

Derivatization Pathways and Synthesis of Tetracosanoic Acid Esters

Tetracosanoic acid can be converted into its ester derivatives, such as methyl tetracosanoate and ethyl tetracosanoate, through several standard esterification pathways. These derivatives are often used as analytical standards in gas chromatography. chemicalbook.comsigmaaldrich.com

Acid-Catalyzed Esterification: This is a common method involving the reaction of tetracosanoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. sigmaaldrich.com The catalyst protonates the carboxyl group, making it more reactive towards the alcohol. sigmaaldrich.com Boron trichloride-methanol (BCl₃-methanol) is a frequently used and effective reagent for this purpose, typically requiring heating at around 60°C. sigmaaldrich.com Other acid catalysts like sulfuric acid (H₂SO₄) are also effective. researchgate.net

Base-Catalyzed Transesterification: This pathway is used to convert an existing ester (like a triglyceride) or the acid itself into a different ester. To form fatty acid methyl esters (FAMEs), a sample can be heated with sodium hydroxide in methanol, followed by the addition of a catalyst like boron trifluoride in methanol. lifesciencesite.com Trimethyl sulfonium (B1226848) hydroxide (TMSH) is another reagent that facilitates rapid transesterification for high-throughput analysis. mdpi.com

Other Derivatization Methods: For analytical purposes, fatty acids can be derivatized with fluorescent tags to enhance detection. One method involves derivatizing the acid with 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP) using potassium carbonate as a catalyst. researchgate.net

The following table summarizes common methods for preparing esters of tetracosanoic acid.

| Method | Reagents/Catalyst | Typical Conditions | Application |

| Acid-Catalyzed Esterification | Tetracosanoic Acid, Methanol, BCl₃ | Heat at 60°C for 5-10 minutes | Preparation of Methyl Tetracosanoate for GC analysis. sigmaaldrich.com |

| Two-Step Transesterification | Karanja Oil (contains tetracosanoic acid), H₂SO₄ then KOH, Methanol | 60°C for 150 minutes | Biodiesel production. researchgate.net |

| Automated Derivatization | Fatty Acid, Trimethyl Sulfonium Hydroxide (TMSH) | Automated online injection into GC-MS | High-throughput fatty acid profiling. mdpi.com |

| Hydrolysis and Esterification | Fat sample, NaOH in Methanol, then BF₃ in Methanol | Heat in boiling water bath | Preparation of FAMEs for GC-MS analysis. lifesciencesite.com |

Advanced Characterization and Structural Elucidation of Lead Tetracosanoate

Spectroscopic Analysis for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a detailed fingerprint of the lead tetracosanoate (B1234217) molecule by probing its vibrational modes. nih.gov

In the FTIR spectrum of lead tetracosanoate, the most diagnostic bands are those associated with the carboxylate group. The strong absorption band corresponding to the asymmetric stretching vibration (νₐₛ(COO⁻)) is expected to appear in the region of 1510-1542 cm⁻¹. rsc.org The position of this band is indicative of the coordination environment of the lead ion. rsc.org The corresponding symmetric stretching vibration (νₛ(COO⁻)) is typically found around 1400-1420 cm⁻¹. The difference between the asymmetric and symmetric stretching frequencies (Δν) provides information about the coordination mode of the carboxylate ligand to the lead center.

The long alkyl chain of the tetracosanoate moiety gives rise to characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric (νₐₛ(CH₂)) and symmetric (νₛ(CH₂)) stretching of the methylene (B1212753) groups are observed near 2920 cm⁻¹ and 2851 cm⁻¹, respectively. nsf.gov Additionally, a series of weak progression bands related to methylene wagging and twisting are expected in the 1180-1350 cm⁻¹ range, with the number of these bands being related to the length of the hydrocarbon chain. researchgate.net Rocking vibrations of the methylene groups [(ρ(CH₂))] typically appear around 720 cm⁻¹. metmuseum.org

Raman spectroscopy provides complementary information. The C-C stretching vibrations in the alkyl chain are prominent in the Raman spectrum, with characteristic bands appearing in the 1060-1130 cm⁻¹ region. nih.gov The C-H stretching region mirrors the FTIR data. The carboxylate stretching vibrations are generally weaker in the Raman spectrum compared to FTIR. nih.govtandfonline.com The combination of FTIR and Raman spectroscopy allows for a thorough characterization of the functional groups and the hydrocarbon chain conformation in this compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| νₐₛ(CH₂) | ~2920 | ~2920 | Asymmetric CH₂ stretching |

| νₛ(CH₂) | ~2851 | ~2851 | Symmetric CH₂ stretching |

| νₐₛ(COO⁻) | 1510-1542 | Weak | Asymmetric carboxylate stretching |

| δ(CH₂) | ~1470 | ~1470 | CH₂ scissoring/bending |

| νₛ(COO⁻) | 1400-1420 | Weak | Symmetric carboxylate stretching |

| Wagging/Twisting Progression | 1180-1350 | Present | CH₂ wagging and twisting modes |

| ν(C-C) | Weak | 1060-1130 | Carbon-carbon skeletal stretching |

| ρ(CH₂) | ~720 | Present | CH₂ rocking |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a non-volatile compound like this compound, direct analysis can be challenging. However, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing its components after a chemical derivatization step. unipi.it

To analyze this compound by GC-MS, it is typically first derivatized to convert the non-volatile salt into a volatile ester. unipi.it A common procedure involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the lead carboxylate into a trimethylsilyl (B98337) (TMS) ester of tetracosanoic acid. unipi.itnih.gov

The resulting TMS-tetracosanoate can then be separated by gas chromatography and detected by the mass spectrometer. The mass spectrum will not show the intact lead salt but will provide a clear fragmentation pattern for the TMS derivative of the fatty acid. The mass spectrum of TMS-tetracosanoate would be expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions. Key fragments would include ions resulting from cleavage near the silylated carboxyl group, such as [M-15]⁺ (loss of a methyl group from the TMS moiety) and ions characteristic of long-chain fatty acid esters. chromatographytoday.com The presence and identity of the fatty acid component can thus be unequivocally confirmed. chromatographytoday.com

This method allows for both qualitative identification and quantitative analysis of the tetracosanoate component in the salt. unipi.it

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an essential tool for the detailed structural elucidation of this compound, providing information on the local chemical environment of both the lead and carbon atoms. rsc.orgnsf.gov

¹³C ssNMR spectroscopy of long-chain lead carboxylates, such as lead stearate (B1226849) and palmitate, reveals characteristic chemical shifts for the carbon atoms. nsf.govtandfonline.com For this compound, the carboxylate carbon (C1) is expected to resonate at approximately 180-185 ppm. The carbons adjacent to the carboxylate group (C2 and C3) also show distinct chemical shifts, typically around 35-40 ppm and 25-30 ppm, respectively. The long methylene chain produces a large, intense peak around 30-34 ppm, representing the bulk of the -(CH₂)ₙ- carbons. The terminal methyl carbon (C24) is expected to appear upfield, at approximately 14 ppm. nsf.govtandfonline.com

A significant feature observed in the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) spectra of long-chain lead carboxylates is the doubling of resonances for the carbons closest to the lead center (i.e., the carboxylate and adjacent methylene carbons). nsf.govmetmuseum.org This resonance doubling indicates the presence of at least two crystallographically distinct conformations of the fatty acid chains in the asymmetric unit of the crystal lattice. nsf.gov

²⁰⁷Pb ssNMR is particularly powerful for probing the coordination environment of the lead ion. rsc.org The chemical shift of ²⁰⁷Pb is highly sensitive to the geometry of the ligands surrounding the metal center. nsf.gov Studies on analogous long-chain lead carboxylates (C9-C18) show consistent ²⁰⁷Pb NMR parameters, suggesting a similar structural motif within this group. rsc.org The isotropic chemical shift can distinguish between different coordination geometries, such as hemidirected and holodirected structures. rsc.org For long-chain lead carboxylates like this compound, the ²⁰⁷Pb chemical shift parameters are expected to be consistent with a holodirected coordination geometry. rsc.orgresearchgate.net

Table 2: Predicted ¹³C ssNMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Notes |

| C1 (COO⁻) | 180-185 | Resonance may be split, indicating multiple conformations. nsf.gov |

| C2 | 35-40 | Resonance may be split. nsf.gov |

| C3 | 25-30 | |

| C4-C22 (CH₂) | 30-34 | Intense, broad peak from the overlapping signals of the long methylene chain. |

| C23 | 23-24 | |

| C24 (CH₃) | ~14 | Terminal methyl group. nsf.gov |

Crystallographic Studies and Solid-State Structural Characterization

Crystallographic techniques are definitive for determining the three-dimensional arrangement of atoms in the solid state, revealing details about the crystal lattice and intermolecular interactions.

Lead stearate has been reported to crystallize in a monoclinic system. nih.govresearchgate.net Given the structural similarities among long-chain n-alkyl carboxylates of lead, it is highly probable that this compound also adopts a monoclinic crystal structure. These structures are typically layered, with planes of lead ions separated by the long, interdigitated alkyl chains of the fatty acids. researchgate.net

Based on the analysis of lead stearate, the expected unit cell parameters for this compound would feature a very long c-axis, corresponding to the bilayer thickness of the extended tetracosanoate chains.

Table 3: Crystallographic Data for Lead Stearate (as an analogue for this compound)

| Parameter | Value for Lead Stearate nih.gov | Predicted for this compound |

| Crystal System | Monoclinic | Likely Monoclinic |

| Space Group | P 1 2/c 1 | Likely similar to Lead Stearate |

| a (Å) | 100.8473 | To be determined |

| b (Å) | 4.95888 | Likely similar (~5 Å) |

| c (Å) | 7.3030 | Likely similar (~7.3 Å) |

| β (°) | 90.488 | Likely near 90° |

| Structure Type | Layered | Layered |

Lead carboxylates can adopt two primary coordination geometries: hemidirected and holodirected . rsc.org In a hemidirected structure, the bonds to the lead ion are concentrated on one hemisphere, leaving a void or gap in the coordination sphere, which is occupied by the lone pair. tandfonline.com In a holodirected structure, the ligands are more symmetrically distributed around the lead ion, and the lone pair is stereochemically inactive. rsc.org

Spectroscopic and crystallographic studies of a series of lead carboxylates have shown a clear trend: shorter-chain lead carboxylates (C6-C8) tend to adopt hemidirected structures, while longer-chain ones (C9 and above) favor holodirected geometries. rsc.orgrsc.org This transition is driven by the increasing importance of van der Waals interactions between the longer alkyl chains, which favors a more regular, layered packing arrangement that is better accommodated by a holodirected coordination at the lead center. rsc.org

Therefore, this compound is expected to exhibit a holodirected coordination geometry. The tetracosanoate chains would align in an all-trans conformation, forming well-defined bilayers. researchgate.net The lead ions would be located in planes, coordinated by the carboxylate head groups, creating a highly ordered, lamellar supramolecular assembly. rsc.org This layered structure is a defining characteristic of lead soaps and dictates many of their physical properties. researchgate.net

Electron Microscopy and Surface Analytical Techniques

The morphological and surface characteristics of this compound and related lead soaps are critical for understanding their formation and behavior, particularly in materials science and cultural heritage contexts. researchgate.net Electron microscopy and various surface-sensitive techniques provide nanoscale to microscale insights into the structure and composition of these compounds.

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a cornerstone for investigating this compound. SEM provides high-resolution images of the material's surface topography. In studies of lead soaps within oil paint matrices, SEM has been used to visualize the distinct morphologies of these crystalline compounds. researchgate.net The technique can reveal features such as the size and shape of lead carboxylate grains, which can range from nanometers to micrometers. researchgate.net When paired with EDX, SEM allows for elemental analysis of the visualized structures, confirming the presence and distribution of lead within the sample. acs.org

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the observation of the internal structure of materials. For lead-containing nanomaterials, TEM can reveal details about crystal lattice structures and the morphology of individual particles. turkjps.orgnih.gov In situ TEM allows for the real-time observation of dynamic processes, such as the electrochemical deposition of lead and the formation of dendrites from lead-containing solutions, providing fundamental insights into their growth mechanisms. nih.govnih.gov

Atomic Force Microscopy (AFM) is a surface-scanning technique that provides a three-dimensional topographical map of a sample's surface with nanoscale resolution. csic.es It is particularly useful for characterizing the surface of thin films and coatings containing lead soaps. AFM can quantify surface roughness and identify the distinct laminar structures that can form at the surface of oils containing long-chain fatty acids like tetracosanoic acid. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-specific quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. libretexts.org XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1 to 10 nm of the material. researchgate.net The binding energy of the emitted electrons is characteristic of a specific element and its oxidation state. eag.com This is particularly valuable for this compound, as XPS can distinguish between metallic lead (Pb⁰) and the Pb²⁺ ions present in the carboxylate salt, based on the chemical shift in the Pb 4f peak's binding energy. eag.com

The table below summarizes the applications of these techniques in the characterization of lead carboxylates.

| Technique | Information Provided | Typical Application for this compound |

| SEM | High-resolution surface morphology and topography. | Visualizing the size, shape, and distribution of crystalline aggregates in a matrix. researchgate.net |

| EDX | Elemental composition of a specific area. | Confirming the co-localization of lead and carbon/oxygen in suspected soap formations. acs.org |

| TEM | Internal structure, crystallinity, and particle morphology at the nanoscale. | Observing the crystal structure and growth of lead-containing nanoparticles. nih.gov |

| AFM | 3D surface topography and roughness at the nanoscale. | Characterizing the surface of films and identifying distinct structural laminations. researchgate.netacs.org |

| XPS | Elemental composition and chemical (oxidation) state of the surface. | Determining the presence of Pb²⁺ ions and characterizing the surface chemistry. researchgate.neteag.com |

Development and Validation of Robust Analytical Procedures for this compound Quantification

Accurate quantification of this compound is essential for quality control in industrial applications and for understanding degradation processes in materials like oil paintings. diva-portal.org The development of a robust analytical procedure requires careful optimization and thorough validation to ensure the results are reliable, reproducible, and fit for purpose. europa.eunih.gov Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are frequently employed for the analysis of fatty acids and their metallic salts. mdpi.comescholarship.org

Method Development: A typical quantitative method for this compound involves an initial sample preparation step to liberate the tetracosanoic acid from its lead salt. This is often achieved through saponification followed by acidification and extraction with an organic solvent. mdpi.com To make the long-chain fatty acid volatile enough for GC analysis, it is converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). escholarship.org

The GC-MS method is then developed by optimizing several parameters:

GC Column: Selecting a column with a stationary phase appropriate for separating FAMEs (e.g., a polar column).

Temperature Program: Optimizing the oven temperature gradient to achieve good separation of different FAMEs and reduce analysis time. calstate.edu

Carrier Gas Flow: Adjusting the flow rate of the inert carrier gas (e.g., helium or hydrogen) for optimal efficiency.

MS Parameters: Setting the mass spectrometer to operate in a mode that provides high sensitivity and selectivity, such as Selected Ion Monitoring (SIM), where only ions of a specific mass-to-charge ratio are detected.

Method Validation: Once developed, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). valicare.comucl.ac.be The validation process demonstrates that the method is suitable for its intended purpose by assessing a range of performance characteristics. europa.eu

The key validation parameters are outlined in the table below:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. | The analyte peak should be well-resolved from other peaks, and its mass spectrum should match that of a reference standard. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A linear regression of concentration vs. response should yield a correlation coefficient (r²) ≥ 0.99. cabidigitallibrary.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically covers 80% to 120% of the expected test concentration. ucl.ac.be |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed via recovery studies. | Mean recovery should be within 80-120% of the spiked amount, depending on the concentration. cabidigitallibrary.orgtsijournals.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. | The Relative Standard Deviation (%RSD) should typically be ≤ 2% for repeatability and intraday/interday precision. tsijournals.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. cabidigitallibrary.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The results should remain reliable after minor changes in parameters like GC oven temperature, flow rate, or sample preparation time. diva-portal.org |

By systematically developing and validating an analytical procedure, researchers can ensure that the quantitative data generated for this compound is accurate and reliable, which is crucial for any scientific investigation or industrial quality assessment. diva-portal.org

Theoretical and Computational Chemistry of Lead Tetracosanoate and Analogues

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical investigations provide fundamental insights into the electronic structure and bonding of lead tetracosanoate (B1234217). These studies often focus on the nature of the lead-oxygen bond within the carboxylate group and how the long hydrocarbon chain of the tetracosanoate ligand influences the electronic environment of the lead atom.

The bonding in lead(II) carboxylates can be complex due to the presence of a stereochemically active or inactive lone pair of electrons on the Pb(II) ion. rsc.org This leads to two primary coordination geometries: hemidirected, where the bonds to the lead atom are directed to one hemisphere, and holodirected, where the bonds are distributed more symmetrically around the metal center. rsc.org Quantum chemical calculations can elucidate the factors that favor one geometry over the other.

Studies on related lead complexes have shown that the lead atom can adopt a hemidirectional coordination, which makes it suitable for the formation of tetrel bonds. rsc.org These are noncovalent interactions involving a Group 14 element, like lead, acting as a Lewis acid. rsc.orgnih.goviucr.org Theoretical calculations, such as Molecular Electrostatic Potential (MEP) analysis, can identify the electrophilic regions on the lead atom (σ-holes) that are susceptible to interacting with electron-rich moieties. mdpi.com For instance, in some lead complexes, the highest positive MEP values are found on the Pb(II) atom, indicating its potential to engage in tetrel bonding. mdpi.com

The nature of the bonding is primarily ionic, but with a degree of covalent character that can be quantified through computational methods. The analysis of electron density distribution, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the extent of charge transfer between the lead and oxygen atoms and characterize the nature of the chemical bonds. researchgate.netrsc.org

Molecular Modeling and Simulation of Intermolecular Interactions and Crystal Dynamics

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the crystal lattice. nih.gov These simulations can provide information on vibrational modes, phase transitions, and the mobility of the long hydrocarbon chains. mdpi.comaip.org For long-chain metal carboxylates, the packing of the alkyl chains significantly influences the crystal structure, and simulations can help to understand these packing motifs. rsc.org

In the solid state, intermolecular interactions, including noncovalent interactions like hydrogen bonds and tetrel bonds, are crucial in defining the supramolecular architecture. rsc.orgresearchgate.net Computational tools can be used to investigate and quantify these interactions. For example, the noncovalent interaction plot (NCI plot) is a method based on the reduced density gradient that helps visualize and characterize weak interactions in molecular systems. researchgate.netacs.org

The simulation of infrared (IR) spectra, often aided by machine-learning algorithms trained on DFT data, can be compared with experimental spectra to validate the structural models and understand the vibrational dynamics of the carboxylate groups and their interaction with the lead ion. arxiv.org Such simulations have been used to interpret the IR spectra of carboxylate-passivated nanocrystals, revealing a wide range of binding geometries. arxiv.org

Density Functional Theory (DFT) Applications for Predicting Molecular and Material Properties

Density Functional Theory (DFT) is a widely used computational method to predict a variety of molecular and material properties of lead tetracosanoate and its analogues. wikipedia.orguni-duesseldorf.deyoutube.com DFT calculations can provide accurate geometries, vibrational frequencies, and electronic properties.

DFT is particularly useful for studying the energetics of different crystal polymorphs and for understanding the factors that determine the most stable crystal structure. youtube.com By calculating the total energy of different possible arrangements of the molecules in the crystal lattice, the experimentally observed structure can be rationalized.

Furthermore, DFT can be used to predict spectroscopic properties. For instance, DFT calculations of NMR parameters can be challenging for heavy elements like lead, but they provide valuable insights into the local environment of the lead atoms. researchgate.net The calculated chemical shifts can be compared with solid-state NMR data to refine the understanding of the coordination geometry of lead carboxylates. rsc.org

Table 1: Predicted Molecular Properties of Tetracosanoic Acid using Computational Methods This table presents predicted properties of the free fatty acid, not the lead salt. These values provide a baseline for understanding the ligand itself.

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 2.3e-05 g/L | ALOGPS hmdb.ca |

| logP | 9.56 | ALOGPS hmdb.ca |

| logP | 9.81 | ChemAxon hmdb.ca |

| logS | -7.2 | ALOGPS hmdb.ca |

| pKa (Strongest Acidic) | 4.95 | ChemAxon hmdb.ca |

| Physiological Charge | -1 | ChemAxon hmdb.ca |

| Hydrogen Acceptor Count | 2 | ChemAxon hmdb.ca |

| Hydrogen Donor Count | 1 | ChemAxon hmdb.ca |

| Polar Surface Area | 37.3 Ų | ChemAxon hmdb.ca |

| Rotatable Bond Count | 22 | ChemAxon hmdb.ca |

Computational Approaches to Tetrel Bonding and Noncovalent Interactions Involving Lead

The study of tetrel bonding and other noncovalent interactions in lead compounds has been significantly advanced by computational chemistry. rsc.org Lead, as a heavy group 14 element, can form tetrel bonds where it acts as a Lewis acid, interacting with electron-rich atoms like oxygen, nitrogen, or sulfur. rsc.orgresearchgate.net These interactions are crucial for understanding the supramolecular chemistry of lead compounds, including this compound.

Computational methods such as DFT, QTAIM, and NCI plots are essential for identifying and characterizing these interactions. rsc.orgresearchgate.netacs.org MEP calculations are used to locate the σ-holes on the lead atom, which are regions of positive electrostatic potential responsible for the attractive nature of tetrel bonds. mdpi.com

The strength of tetrel bonds can be estimated through computational energy decomposition analysis. rsc.org These studies have shown that tetrel bonds involving lead can be quite significant, influencing the formation of dimers, 1D polymers, and more complex 3D structures in the solid state. rsc.org For example, in some lead(II) complexes, the binding energy of tetrel bonding dimers has been calculated to be as high as -11.3 kcal/mol. rsc.org

The interplay between tetrel bonds and other noncovalent interactions, such as hydrogen bonds and π-stacking, can also be investigated using computational approaches. rsc.orgmdpi.com Understanding these synergistic or competitive interactions is key to predicting and controlling the crystal packing of lead-containing materials.

Development of Advanced Computational Algorithms for Lead-Containing Systems

The theoretical study of systems containing heavy elements like lead presents significant computational challenges due to relativistic effects and the large number of electrons. researchgate.net This necessitates the development of advanced computational algorithms and methods.

Relativistic quantum mechanics is the fundamental framework for accurately describing the electronic structure of heavy-atom systems. researchgate.net Computational methods based on relativistic quantum chemistry, such as four-component and two-component DFT, have been developed to account for these effects. researchgate.net The use of pseudopotentials is a common and efficient approach to replace the core electrons, simplifying the calculations while retaining accuracy. researchgate.net

For large systems like this compound, which contains a large number of atoms, multiscale modeling approaches that combine quantum mechanics (QM) for the reactive center (the lead carboxylate group) and molecular mechanics (MM) for the rest of the system (the long alkyl chains) are often employed. researchgate.net

The development of efficient algorithms for solving the complex equations of quantum chemistry is an ongoing area of research. researchgate.netdiva-portal.org This includes improvements in methods for calculating electron correlation, which is crucial for accurately describing noncovalent interactions. Furthermore, the use of machine learning and artificial intelligence is becoming increasingly important for developing more accurate force fields for classical simulations and for accelerating quantum chemical calculations. arxiv.orgmdpi.comsciencedaily.com These advancements are crucial for enabling more accurate and efficient computational studies of complex lead-containing materials like this compound.

Environmental Behavior and Transport Mechanisms of Lead Tetracosanoate

Environmental Fate and Distribution in Aquatic and Terrestrial Compartments

Lead tetracosanoate (B1234217) is an ionic solid characterized by its very low solubility in water. industrialchemicals.gov.auindustrialchemicals.gov.au This property is a key determinant of its environmental fate. The water solubility of lead soaps generally decreases as the length of the fatty acid carbon chain increases; thus, lead tetracosanoate (C24) is expected to be even less soluble than lead stearate (B1226849) (C18). industrialchemicals.gov.au

Upon release into the environment, this compound is not expected to partition to the atmosphere or undergo long-range transport due to its solid, non-volatile nature. industrialchemicals.gov.auindustrialchemicals.gov.au Its primary fate is partitioning to soil and sediment. industrialchemicals.gov.aucdc.gov In these compartments, the compound's components follow different pathways. The tetracosanoate anion, being a fatty acid, is expected to be readily biodegradable and is considered to be of low environmental concern. industrialchemicals.gov.auindustrialchemicals.gov.au

Conversely, the lead(II) ion (Pb²⁺) is persistent. It does not degrade and becomes the principal long-term contaminant. cdc.govnih.gov In both aquatic and terrestrial systems, lead ions strongly adsorb to soil and sediment particles, making these environments the ultimate sink for lead contamination. industrialchemicals.gov.aucdc.gov This strong binding significantly limits its migration from the initial point of contamination.

Dissociation Kinetics and Speciation of Lead(II) Ions from Tetracosanoate Salts in Environmental Media

In the presence of water, this compound dissociates, releasing lead(II) ions and tetracosanoate anions. industrialchemicals.gov.auindustrialchemicals.gov.au As a salt of a weak acid, its dissolution in water results in hydrolysis. industrialchemicals.gov.au The rate and extent of this dissociation are governed by its solubility product. While specific data for this compound is unavailable, data for similar, more soluble lead soaps indicates a very low concentration of free lead ions at equilibrium. industrialchemicals.gov.au

The speciation of the released lead(II) ion is highly complex and is critically dependent on the chemical characteristics of the surrounding medium, particularly pH and the presence of complexing agents like carbonates and dissolved organic matter. industrialchemicals.gov.auindustrialchemicals.gov.aumdpi.com

In acidic to neutral waters (pH < 7): The predominant form of dissolved lead is the simple hydrated lead(II) dication (Pb²⁺). industrialchemicals.gov.au

In alkaline waters (pH > 7): The speciation is dominated by the formation of carbonate complexes, such as lead carbonate (PbCO₃), and various hydroxide (B78521) complexes. industrialchemicals.gov.auwikipedia.org

In soil: Lead speciation is influenced by pH and the content of clay and organic matter. industrialchemicals.gov.aumdpi.com Lead can exist as adsorbed ions on mineral and organic surfaces or precipitate as secondary minerals like hydrocerussite (a lead carbonate). nih.gov

Table 1: Solubility Data for Analogous Lead(II) Long-Chain Carboxylates This table presents solubility product (Ksp) data for lead dipalmitate and lead distearate, which are used to infer the behavior of the less soluble this compound. The data illustrates the low water solubility of these compounds. Data sourced from a 2014 assessment by Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS), citing original research by Hunter and Liss (1976). industrialchemicals.gov.au

| Chemical | CAS RN | Solubility Product (Ksp) at 25°C | Calculated [Pb²⁺] at Saturation (mg/L) |

|---|---|---|---|

| Lead dipalmitate (C16) | 15773-56-5 | 1.58 x 10⁻¹⁶ M³ | 0.70 |

| Lead distearate (C18) | 1072-35-1 | 3.98 x 10⁻¹⁸ M³ | 0.20 |

Mechanisms of Transport and Mobility in Soil and Water Systems

The transport and mobility of this compound as an intact molecule are extremely limited due to its low water solubility. industrialchemicals.gov.au The primary mechanism for environmental transport concerns the fate of its dissociated lead(II) ion.

In soil, lead is considered one of the least mobile heavy metals. cdc.govusda.gov It binds strongly to soil components through several mechanisms, including cation exchange and complexation with organic matter and clay minerals. mdpi.com This strong adsorption significantly restricts its vertical movement (leaching) into groundwater, except under highly acidic conditions which can enhance lead's solubility and mobility. cdc.govmdpi.com

Bioaccumulation Pathways in Environmental Model Organisms

The primary environmental risk of this compound stems from the bioaccumulation of the released lead(II) ion. industrialchemicals.gov.au The fatty acid component is a natural substance that can be metabolized by organisms and does not pose a bioaccumulation hazard. industrialchemicals.gov.au

Inorganic lead is known to bioaccumulate in a wide variety of organisms, including plants, microorganisms, and animals. cms.intindustrialchemicals.gov.au

Aquatic Organisms: Invertebrates such as mussels are particularly effective at accumulating lead from the water and are often used as bioindicators of lead pollution. researchgate.netmdpi.com Fish also accumulate lead, although studies suggest that biomagnification of inorganic lead through the aquatic food chain is not significant; concentrations tend to decrease at higher trophic levels. cms.intresearchgate.net

Terrestrial Organisms: Plants can absorb lead from the soil, after which it can enter the terrestrial food chain. epa.gov In animals, ingested or inhaled lead is absorbed into the bloodstream and accumulates over time, primarily in bone tissue. cms.int

It is important to distinguish the behavior of inorganic lead released from lead soaps from that of organolead compounds like tetraethyl lead. While some organometal compounds are known to be more efficiently bioaccumulated than their inorganic forms, the environmental concern with lead soaps is the direct toxicity and bioaccumulation of the inorganic lead(II) ion. ciesm.org

Assessment of Anthropogenic Release and Environmental Presence in Specific Contexts

This compound belongs to the "lead soaps" class of chemicals, which have had several industrial applications. The primary anthropogenic releases are associated with their use as:

Heat stabilizers in polyvinyl chloride (PVC) plastics. industrialchemicals.gov.auindustrialchemicals.gov.au

Drying agents in industrial paints, varnishes, and coatings. industrialchemicals.gov.auindustrialchemicals.gov.au

Additives in lubricants and greases. industrialchemicals.gov.au

The use of lead compounds in many of these applications, particularly in paints and PVC for consumer products, has been significantly reduced or phased out in many parts of the world due to health and environmental concerns. industrialchemicals.gov.au However, diffuse environmental releases may still occur from the weathering and degradation of older materials, such as old paint films and disposed PVC articles. industrialchemicals.gov.au These releases can introduce lead into soil and water systems. industrialchemicals.gov.au

Specific monitoring data on the environmental presence of this compound is not available. Environmental assessments focus on total lead concentrations from all sources, which include historical emissions from leaded gasoline, industrial activities, and mining, in addition to releases from products containing lead soaps. cdc.govnih.gov

Table 2: Summary of Environmental Behavior and Transport of this compound This table provides a high-level summary of the key environmental processes affecting this compound, based on the behavior of long-chain lead soaps.

| Environmental Process | Summary of Behavior | Key Influencing Factors |

|---|---|---|

| Fate & Distribution | Low solubility leads to partitioning into soil and sediment. The tetracosanoate anion biodegrades, while the Pb(II) ion persists. | Low water solubility, biodegradability of fatty acid, persistence of lead. |

| Dissociation & Speciation | Slowly dissociates in water to release Pb(II) and tetracosanoate ions. Pb(II) speciation is highly variable. | Water, pH, presence of carbonates and dissolved organic matter. |

| Transport & Mobility | Very low mobility in both soil and water. The intact molecule is not transported long distances. Pb(II) is strongly adsorbed to particles. | Strong adsorption to soil/sediment, low water solubility, soil pH. |

| Bioaccumulation | The released Pb(II) ion bioaccumulates in plants and animals (especially aquatic invertebrates). Biomagnification is not significant. | Bioavailability of Pb(II), organism physiology. |

| Anthropogenic Release | Historically used in PVC, paints, and lubricants. Release occurs from manufacturing and degradation of end-products. | Industrial applications, product lifecycle, and disposal. |

Materials Science Applications and Performance Studies of Lead Tetracosanoate

Role as Stabilizers in Polymer Formulations (e.g., PVC)

Lead carboxylates, including salts of long-chain fatty acids like tetracosanoic acid, have a long history as highly effective heat stabilizers for polyvinyl chloride (PVC). seepvcforum.com Lead-based stabilizers are among the most cost-effective and common types used for PVC, prized for their excellent stabilizing effects, which are crucial for products requiring a long service life or those that endure extended fabrication and heating processes. seepvcforum.compvcstabilizer.com

The primary function of lead stabilizers in PVC is to inhibit thermal degradation during high-temperature processing. pvcstabilizer.com They achieve this by neutralizing acidic byproducts, such as hydrogen chloride (HCl), that are released as the polymer breaks down, thereby preventing the loss of the polymer's structural integrity. pvcstabilizer.com The use of primary lead stabilizers, such as basic lead sulfates or phosphites, is often complemented by lead soaps (like lead stearate (B1226849) or tetracosanoate) which also function as lubricants. baerlocher.com This combination provides a synergistic effect, enhancing both thermal stability and processability.

PVC compounds that incorporate lead stabilizers exhibit several desirable properties, including:

Excellent heat and light stability seepvcforum.com

Good electrical insulation properties seepvcforum.com

Low water absorption seepvcforum.com

A wide processing window seepvcforum.com

Favorable long-term mechanical properties seepvcforum.com

These characteristics have made lead-stabilized PVC suitable for a range of applications, including pipes (B44673), fittings, window profiles, and cable insulation. wsdchemical.com However, due to environmental and health concerns associated with lead, its use has been significantly reduced or phased out in many regions and applications, with a shift towards alternatives like calcium-based or organotin stabilizers. seepvcforum.compvcstabilizer.comindustrialchemicals.gov.au

| Property | Benefit in PVC Applications | Reference |

|---|---|---|

| Heat Stability | Prevents polymer degradation during high-temperature processing (e.g., extrusion, molding). | seepvcforum.compvcstabilizer.com |

| Light Stability | Improves resistance to weathering and UV degradation in outdoor applications. | seepvcforum.com |

| Electrical Properties | Makes it suitable for use as insulation for wires and cables. | seepvcforum.com |

| Mechanical Properties | Ensures long-term durability and performance of the final product. | seepvcforum.com |

| Low Water Absorption | Maintains material integrity in contact with moisture; crucial for pipes and outdoor profiles. | seepvcforum.com |

Function as Driers and Additives in Organic Coatings and Paint Systems

In the realm of organic coatings and paints, particularly those based on drying oils like linseed oil, metallic soaps serve as critical additives known as driers or siccatives. industrialchemicals.gov.au Their function is to catalyze the oxidative polymerization of the oil binder, accelerating the transformation of the liquid paint into a solid, durable film. chemelynesppecialities.com

Lead carboxylates are classified as "through driers." durachem.comgoldstab.com This distinguishes them from "top driers" (like cobalt salts) that primarily act on the surface. A through drier ensures that the paint film dries uniformly from the substrate to the surface. chemelynesppecialities.comgoldstab.com This prevents defects such as wrinkling or blistering, which can occur if the surface hardens while the underlying layers remain wet. chemelynesppecialities.com Lead driers work by forming oxygen-metal-oxygen bridges between the fatty acid chains of the oil, which leads to cross-linking throughout the film. goldstab.com

The addition of lead driers like lead tetracosanoate (B1234217) offers several performance advantages:

Uniform Curing: Promotes even drying throughout the entire paint film. atamanchemicals.com

Enhanced Durability: Creates a tough, hard, and flexible film. atamanchemicals.com

Improved Adhesion: Facilitates strong bonding to the substrate.

Pigment Dispersion: Can act as a dispersing and grinding aid for pigments during paint manufacture. atamanchemicals.com

Historically, lead was a widely used and effective drier, often in combination with other metals like cobalt and manganese. durachem.comatamanchemicals.com Typical concentrations were around 0.5% lead by weight of the non-volatile content. industrialchemicals.gov.au Despite their technical and cost-effectiveness, the toxicity of lead compounds has led to widespread bans and the adoption of substitutes such as zirconium, strontium, and bismuth compounds. goldstab.comindustrialchemicals.gov.au

| Function | Mechanism/Effect | Reference |

|---|---|---|

| Through Drying | Catalyzes oxidation and polymerization uniformly throughout the paint film, preventing surface wrinkling. | chemelynesppecialities.comdurachem.comgoldstab.com |

| Film Hardening | Promotes cross-linking of the binder's polymer chains, resulting in a harder, more durable surface. | chemelynesppecialities.comatamanchemicals.com |

| Flexibility | Contributes to the flexibility of the dried film, reducing the likelihood of cracking. | atamanchemicals.com |

| Auxiliary Action | Works in conjunction with primary driers (e.g., cobalt) to achieve a balanced drying process. | chemelynesppecialities.com |

Mechanistic Understanding of Interactions with Polymeric Matrices and Organic Binders

The interaction between lead tetracosanoate and organic matrices is fundamentally a chemical reaction between the lead cation (Pb²⁺) and carboxylic acid groups present in the binder or polymer system. iucr.org In oil-based paints, the binder is typically a drying oil, which consists of triglycerides of fatty acids. Over time, hydrolysis of these triglycerides releases free fatty acids. metmuseum.org

The formation of lead carboxylates occurs when lead-containing compounds (either added as driers or present as pigments like lead white) react with these free fatty acids. iucr.orgacs.org This process is a saponification reaction. The mechanism involves the dissolution of the lead pigment or compound, which releases lead ions that then react with the carboxylate anions of the fatty acids. scielo.br Research using atomic force microscopy-based infrared spectroscopy (AFM-IR) has visualized this process at the nanoscale, showing the formation of nanometric-sized lead soaps (approximately 60 nm) at the interface between pigment particles and the oil binder. acs.org

In polymeric matrices like PVC, the interaction mechanism is different. Here, the lead carboxylate acts as a scavenger for hydrogen chloride (HCl), a product of PVC's thermal degradation. The lead salt reacts with HCl, effectively neutralizing it and preventing it from catalyzing further polymer breakdown.

Studies on the crystallization of lead soaps within an oil matrix have found that the process is invariably fast. researchgate.net However, the degree of polymerization of the binder influences the structure of the resulting soaps; as the oil matrix becomes more polymerized, the crystallized lead soap phases exhibit increasing disorder. researchgate.net These lead soaps can form lamellar structures, creating domains within the paint film that can act as anchor points, potentially improving the mechanical integrity of the paint layer, but which are also implicated in degradation phenomena. researchgate.net

Material Degradation Phenomena Related to Lead Carboxylate Formation (e.g., "lead soaps" in art)

While the formation of lead carboxylates can be a deliberate and useful process in the drying of paints, it is also a significant and often detrimental degradation phenomenon, particularly well-documented in the field of art conservation. researchgate.net In historical oil paintings, the unintended, long-term reaction between lead-based pigments (such as lead white, 2PbCO₃·Pb(OH)₂) and the fatty acids in the oil binder leads to the formation of crystalline aggregates known as "lead soaps". metmuseum.orgresearchgate.net

This degradation process can manifest in several ways, compromising the structural and aesthetic integrity of priceless artworks:

Protrusions and Blisters: The lead soap aggregates, which can grow to 100-200 micrometers in diameter, can swell and erupt through the paint surface, creating pockmarks, pustules, or blisters. researchgate.netvalentinewalsh.co.uk

Increased Transparency: In some cases, the formation of lead soaps, which have a refractive index similar to the oil binder, can cause the paint layer to become more transparent. metmuseum.orgresearchgate.net This can make underlying drawings (pentimenti) or the texture of the canvas or wood support undesirably visible. metmuseum.org

Delamination and Flaking: When soap formation occurs at the interface between paint layers or between the paint and the ground layer, it can weaken adhesion, leading to the lifting and flaking of the paint. valentinewalsh.co.uk

Color and Appearance Changes: The formation of lead soaps can alter the color and gloss of the affected area. For example, the formation of lead acetate, an impurity, can impart a brownish hue, contributing to yellowing. scielo.br

The exact factors that trigger and control lead soap formation are still under investigation, but they are known to be influenced by the specific composition of the paint, as well as environmental factors like humidity and temperature. nih.govmetmuseum.org This phenomenon has been identified in hundreds of paintings, from the 15th century to the modern era, affecting works by artists such as Rembrandt, Francisco de Goya, and Vincent van Gogh. metmuseum.orgvalentinewalsh.co.uk

Development of Novel Materials Utilizing Long-Chain Lead(II) Salts (e.g., in advanced coatings or composites)

Despite the decline in their traditional applications due to toxicity, the unique properties of long-chain lead(II) salts like this compound continue to inspire research into novel materials for specialized, high-performance applications where exposure can be controlled.

One promising area is the development of advanced protective coatings. Research has shown that applying long-chain carboxylic acids to lead metal surfaces can form a protective, corrosion-inhibiting layer of lead carboxylate. researchgate.net Studies indicate that coatings formed from longer-chain carboxylates are more stable and offer better protection, for instance, against acidic environments created by volatile organic compounds (VOCs). researchgate.net This has potential applications in the conservation of heritage lead artifacts.

The structured nature of lead carboxylates also makes them candidates for use in advanced functional materials. Their applications have been explored in:

Metal-Organic Frameworks (MOFs): Lead(II) polycarboxylates have been investigated for their potential use in MOFs, which are materials with very high porosity that can be used for gas storage and separation. rsc.org

Nanomaterial Synthesis: Long-chain lead carboxylates have served as precursors in the synthesis of advanced nanomaterials, such as monodispersed superconducting lead (Pb(0)) nanocrystals and octahedral clusters of lead selenide (B1212193) (PbSe) nanocrystals, which are being studied for use in high-efficiency solar cells. rsc.org

Composite Materials: Patents have described the inclusion of this compound in formulations for composite materials, for example, as a potential catalyst in creating silicone elastomer coatings on flexible supports. google.com

This research highlights a shift from the bulk use of lead compounds to highly specialized applications where their specific chemical and physical properties can be harnessed to create materials with advanced performance characteristics. mdpi.com

Biochemical and Biological Interactions of Tetracosanoic Acid Derivatives in Model Systems

Investigation of Fatty Acid Synthesis Pathways Involving Tetracosanoic Acid (e.g., in microorganisms)

The biosynthesis of fatty acids is a fundamental metabolic process. In microorganisms, fatty acids are typically built through de novo synthesis from acetyl-CoA via a cyclic set of reactions catalyzed by fatty acid synthase (FAS) systems. frontiersin.org For the creation of very-long-chain fatty acids (VLCFAs) like tetracosanoic acid (C24:0), specialized fatty acid elongase (FAE) systems are required. plos.orgmdpi.com These FAE systems are distinct from the primary FAS machinery and are responsible for extending pre-existing fatty acyl-CoAs (often C16 or C18) through iterative cycles of condensation, reduction, dehydration, and a second reduction. plos.org

The FAE elongation complex, localized in the endoplasmic reticulum, consists of four key enzymes. mdpi.com The initial, rate-limiting step is catalyzed by β-ketoacyl-CoA-synthase (KCS), which determines the chain length of the final product. plos.orgmdpi.com The subsequent reactions are carried out by β-ketoacyl-CoA-reductase (KCR), β-hydroxyacyl-CoA-dehydratase (HCD), and trans-2,3-enoyl-CoA-reductase (ECR). mdpi.com In mycobacteria, a different system, FAS-II, is responsible for elongating fatty acids produced by the FAS-I system to generate the very long meromycolic acids. asm.org

Table 1: Key Enzyme Classes in Fatty Acid Synthesis and Elongation

| Enzyme Class | Abbreviation | Function in Pathway | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. | asm.org |

| Fatty Acid Synthase | FAS | A multi-enzyme system (Type I or II) that catalyzes the de novo synthesis of fatty acids, typically up to C16/C18. | asm.org |

| β-Ketoacyl-CoA Synthase | KCS / ELO | Catalyzes the initial condensation reaction in the FAE cycle, determining the final chain length of the VLCFA. | plos.orgmdpi.com |

| β-Ketoacyl-CoA Reductase | KCR | Catalyzes the first reduction step in the FAE cycle. | plos.orgmdpi.com |

| β-Hydroxyacyl-CoA Dehydratase | HCD | Catalyzes the dehydration step in the FAE cycle. | plos.orgnih.gov |

| trans-2,3-Enoyl-CoA Reductase | ECR | Catalyzes the second reduction step, completing the FAE elongation cycle. | plos.orgmdpi.com |

Biochemical Transformations of Tetracosanoic Acid Esters in Cellular Models (e.g., glucose uptake in adipocytes)

Esters of tetracosanoic acid have been identified in various natural sources and investigated for their biological activities, particularly in relation to glucose metabolism. Methyl tetracosanoate (B1234217), an active biomolecule found in the plant Costus pictus, has demonstrated anti-diabetic activity. medchemexpress.compure-synth.comechemi.com In a key cellular model using 3T3-L1 adipocytes, methyl tetracosanoate was shown to increase glucose uptake. medchemexpress.com This effect was linked to an elevation in the mRNA expression of glucose transporter 4 (GLUT4), a critical protein for insulin-mediated glucose uptake into fat and muscle cells. medchemexpress.com

Similarly, other tetracosanoate esters have been isolated from plants with traditional uses in managing diabetes. Stigmasterol tetracosanoate was isolated from Blepharis ciliaris, and fractions from this plant demonstrated anti-hyperglycemic activities. thieme-connect.comthieme-connect.com Another ester, β-sitosterol tetracosanoate, was isolated from Ehretia anacua, a plant whose extracts showed significant antidiabetic efficacy in rat models by reducing blood sugar levels. undip.ac.id However, not all esters show the same activity; one study found that β-sitosterol tetracosanoate isolated from the green algae Bornetella nitida did not possess antimicrobial activity, in contrast to other compounds from the same organism. researchgate.netnih.gov

The mechanism by which these esters influence glucose metabolism often involves insulin (B600854) signaling pathways. Research on other fatty acids has shown they can promote glucose uptake via the AMPK-AS160 pathway and enhance insulin-stimulated glucose uptake. foodandnutritionresearch.net The suppression of enzymes like diacylglycerol acyltransferase 2 (Dgat2), which is involved in triglyceride synthesis, can decrease glucose uptake by downregulating GLUT4 expression and impairing insulin-induced signaling. jmb.or.kr Chronic lead exposure has also been shown to exacerbate disorders in glucose and lipid metabolism by inhibiting the insulin signaling pathway (PI3K/AKT) and accelerating fatty acid synthesis. nih.gov

Table 2: Investigated Tetracosanoic Acid Esters and Their Effects on Glucose Metabolism

| Tetracosanoate Ester | Source Organism | Model System | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Methyl tetracosanoate | Costus pictus | 3T3-L1 adipocytes | Increased glucose uptake; elevated GLUT4 mRNA expression. | medchemexpress.com |

| Stigmasterol tetracosanoate | Blepharis ciliaris | Not specified | Fractions containing the compound showed anti-hyperglycemic activity. | thieme-connect.comthieme-connect.com |

| β-Sitosterol tetracosanoate | Ehretia anacua | Rat model | Plant extracts containing the compound showed antidiabetic efficacy. | undip.ac.id |

Enzymatic Modifications and Metabolic Fate of Long-Chain Fatty Acids

Once synthesized, tetracosanoic acid and other VLCFAs undergo specific enzymatic modifications and are directed to various metabolic fates. nih.gov A crucial first step for most metabolic pathways is the activation of the fatty acid to its coenzyme A (CoA) ester. nih.gov For tetracosanoic acid, this reaction is catalyzed by a peroxisomal lignoceroyl-CoA ligase, an enzyme that is deficient in the genetic disorder X-linked adrenoleukodystrophy (ALD). ebi.ac.uk

The primary catabolic pathway for VLCFAs is peroxisomal β-oxidation. nih.govmedchemexpress.com Unlike the mitochondrial β-oxidation that handles shorter-chain fatty acids, the peroxisomal system is required to shorten VLCFAs. The initial and rate-limiting enzyme in this pathway is acyl-CoA oxidase. medchemexpress.com After several cycles of β-oxidation within the peroxisome, the shortened acyl-CoAs can then be transported to mitochondria for complete oxidation to CO₂ and H₂O. nih.gov

Besides degradation, tetracosanoic acid serves as a precursor for the synthesis of other important biological molecules. In plants, it is a key building block for cuticular waxes, suberin, and sphingolipids. plos.org In mammals, it is found in various cerebrosides and is synthesized in the developing brain during myelination. nih.govmedchemexpress.com The metabolic fate of VLCFAs is therefore highly dependent on the cellular context, being channeled into either energy production or the synthesis of complex structural lipids. nih.govmedchemexpress.com

Table 3: Key Enzymes in the Metabolism and Modification of Tetracosanoic Acid

| Enzyme | Location | Function | Associated Disorder | Reference |

|---|---|---|---|---|

| Lignoceroyl-CoA Ligase (ACSVL) | Peroxisomes | Activates tetracosanoic acid to tetracosanoyl-CoA for subsequent metabolism. | X-linked Adrenoleukodystrophy (ALD) | ebi.ac.uk |

| Acyl-CoA Oxidase (ACOX1) | Peroxisomes | Catalyzes the first, rate-limiting step of VLCFA β-oxidation. | N/A | medchemexpress.com |

| Fatty Acid Elongase (FAE) | Endoplasmic Reticulum | Elongates shorter fatty acids to produce VLCFAs like tetracosanoic acid. | N/A | plos.orgmdpi.com |

Elucidation of Molecular Interactions with Biological Macromolecules

The biophysical properties of tetracosanoic acid, dictated by its long, saturated acyl chain, govern its interactions with biological macromolecules like lipids and proteins. rsc.org Studies using nuclear magnetic resonance (NMR) on the similar C26:0 fatty acid have provided significant insights into these interactions. jci.org When incorporated into a model phospholipid bilayer, the carboxyl group of the VLCFA is anchored at the aqueous interface, while its long acyl chain penetrates deeply into the hydrophobic core of the membrane. jci.org

This deep penetration strongly perturbs the surrounding phospholipid acyl chains, potentially disrupting normal membrane structure and function. jci.org A key finding is that the rate of desorption for a VLCFA from a membrane is orders of magnitude slower than that of shorter-chain fatty acids (e.g., half-life of hours vs. seconds). jci.org This slow off-rate means that once incorporated, VLCFAs are not easily removed, which can amplify their disruptive effects. These characteristics are thought to contribute to the neurological symptoms of adrenoleukodystrophy (ALD), a disease marked by the accumulation of VLCFAs in tissues and membranes. jci.org

The interaction of VLCFAs with transport proteins like serum albumin is also distinct. Bovine serum albumin (BSA) was found to bind a maximum of only one mole of hexacosanoic acid, and it partitions much more favorably into phospholipid bilayers than into albumin. jci.org This inefficient binding and transport by albumin may contribute to the accumulation of VLCFAs in cell membranes. jci.org In the context of lead tetracosanoate, the lead (Pb) ion itself is known to interact with biological surfaces. For instance, Pb(II) can be adsorbed onto the cell walls of microorganisms, a process known as biosorption. frontiersin.org

Table 4: Summary of Molecular Interactions of Very-Long-Chain Fatty Acids (VLCFAs)

| Macromolecule | Nature of Interaction | Key Findings | Implication | Reference |

|---|---|---|---|---|

| Phospholipid Bilayer (Membrane) | Incorporation and Partitioning | Deep penetration of acyl chain; carboxyl group at interface; strong perturbation of surrounding lipids. | Potential disruption of membrane structure and function. | jci.org |

| Phospholipid Bilayer (Membrane) | Kinetics | Very slow desorption rate from the membrane (t½ ≈ 3 hours for C26:0). | Amplification of disruptive effects due to prolonged residence. | jci.org |

| Serum Albumin | Binding and Transport | Ineffective binding (max 1 mole per protein); partitions preferentially to membranes. | Poor clearance from membranes contributes to accumulation. | jci.org |

Cultural Heritage and Archaeological Research Involving Lead Tetracosanoate

Historical Analytical Studies of Lead-Containing Pigments and Binders in Art

The study of historical pigments and binders has been a cornerstone of conservation science, aiming to understand artists' materials and techniques, as well as the chemical changes that occur over time. Historically, lead-based pigments, such as lead white (basic lead carbonate), red lead, and lead-tin yellow, were widely used by artists due to their desirable properties, including opacity, rapid drying, and durability. The binding media, typically drying oils like linseed or walnut oil, are rich in triglycerides of various fatty acids.